methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a tetrahydrobenzo[b]azocine core and a butoxyethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkyl halides, esters, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The specific conditions would depend on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alcohols. Substitution reactions could introduce new functional groups, such as halides or amines.
Scientific Research Applications
Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrobenzo[b]azocine derivatives and compounds with butoxyethoxyphenyl groups. Examples include:
- Tetrahydrobenzo[b]azocine derivatives with different substituents.
- Compounds with similar ester functional groups.
Uniqueness
The uniqueness of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate lies in its specific combination of structural features, which may confer unique chemical and biological properties.
Biological Activity
Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C29H39NO4
- Molecular Weight : 465.6 g/mol
- CAS Number : 497224-05-2
This compound functions primarily as a dual antagonist of the chemokine receptors CCR2 and CCR5. These receptors are involved in inflammatory processes and viral entry into cells, making this compound a candidate for therapeutic applications in conditions like HIV infection and non-alcoholic steatohepatitis (NASH) .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : By antagonizing CCR2 and CCR5 receptors, the compound may reduce inflammation associated with various diseases.
- Antiviral Properties : Its ability to block chemokine receptors suggests potential efficacy against viral infections.
- Toxicity Profile : Studies have shown that the compound has low acute toxicity with an oral LD50 greater than 2000 mg/kg in rats . However, it can cause sublethal effects at higher doses.
Study on Toxicity and Safety
A comprehensive assessment of the toxicity of related compounds indicates that while this compound has low acute toxicity, repeated exposure can lead to significant health effects. In a 6-week oral study on male rats, a low observed adverse effect level (LOAEL) was reported at 891 mg/kg bw/day . Observed effects included increased liver weights and changes in hematological parameters.
Efficacy in Disease Models
In preclinical models for NASH and HIV infection, compounds with similar structures have shown promise in reducing liver inflammation and viral load. The dual receptor antagonism mechanism may play a critical role in these outcomes .
Comparative Analysis of Similar Compounds
Compound Name | Mechanism of Action | LD50 (Oral) | Therapeutic Use |
---|---|---|---|
This compound | CCR2/CCR5 Antagonist | >2000 mg/kg | HIV, NASH |
Cenicriviroc | CCR2/CCR5 Antagonist | >2000 mg/kg | HIV |
(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-(3-propylimidazol-4-yl)methylsulfinyl]phenyl | CCR5 Antagonist | >2000 mg/kg | HIV |
Properties
Molecular Formula |
C29H39NO4 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
methyl (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate |
InChI |
InChI=1S/C29H39NO4/c1-5-6-16-33-17-18-34-27-12-9-23(10-13-27)24-11-14-28-26(19-24)20-25(29(31)32-4)8-7-15-30(28)21-22(2)3/h9-14,19-20,22H,5-8,15-18,21H2,1-4H3/b25-20+ |
InChI Key |
PDFONMQPRVHLQN-LKUDQCMESA-N |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)OC)CC(C)C |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)OC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.